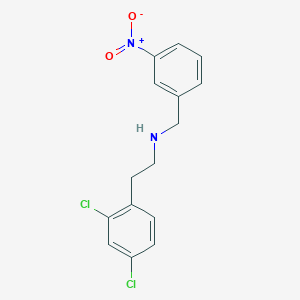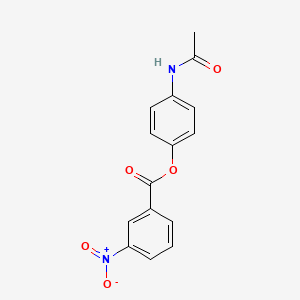![molecular formula C27H34N4O B5027363 4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)
4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is classified as a pyrazole-based cannabinoid receptor agonist and is commonly referred to as PB-22.
Wirkmechanismus
PB-22 acts as an agonist of the cannabinoid receptor CB1 and CB2. These receptors are found in the central nervous system and peripheral tissues and are involved in various physiological processes such as pain sensation, appetite regulation, and immune function. PB-22 binds to these receptors and activates them, leading to the modulation of these physiological processes.
Biochemical and Physiological Effects:
PB-22 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of cell proliferation, and induction of apoptosis. PB-22 has also been shown to have analgesic and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
PB-22 has several advantages for laboratory experiments, including its high potency and selectivity for cannabinoid receptors. However, PB-22 also has limitations, including its potential for toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on PB-22, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action. Further studies are also needed to fully understand the potential risks and benefits of PB-22.
Synthesemethoden
The synthesis of PB-22 involves several steps, including the condensation of 4-bromobutanoyl chloride with 1-(2-phenylpropyl)-piperidine to form 4-bromobutanoyl-1-(2-phenylpropyl)-piperidine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form PB-22.
Wissenschaftliche Forschungsanwendungen
PB-22 has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. Studies have shown that PB-22 has anti-cancer properties and can inhibit the growth of cancer cells in vitro. PB-22 has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-phenyl-N-[2-[1-(2-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O/c1-22(24-12-6-3-7-13-24)21-30-19-16-25(17-20-30)31-26(15-18-28-31)29-27(32)14-8-11-23-9-4-2-5-10-23/h2-7,9-10,12-13,15,18,22,25H,8,11,14,16-17,19-21H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPYHIQZIZRSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-dibenzo[b,d]furan-3-yl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5027283.png)
![N-allyl-N-2-propyn-1-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5027296.png)
![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5027304.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)
![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)
![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)

![1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5027365.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5027374.png)